molecular formula C12H18N2O4S B4879298 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide

2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide

Cat. No. B4879298
M. Wt: 286.35 g/mol
InChI Key: MRWHOLQWKJYAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide, also known as MPB-PS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves the covalent modification of the catalytic cysteine residue of PTPs. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide reacts with the cysteine residue to form a stable sulfonamide bond, which inhibits the enzymatic activity of the PTP. This mechanism of action is unique compared to other PTP inhibitors, which typically bind to the active site of the enzyme.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin signaling and glucose uptake in adipocytes, suggesting a potential role in the treatment of diabetes. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting a potential role in cancer therapy. In addition, 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to modulate the immune response and has been investigated as a potential treatment for autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in lab experiments is its potency and specificity as a PTP inhibitor. It has been shown to be effective at inhibiting several PTPs at low concentrations, making it a valuable tool for investigating the role of these enzymes in cellular processes. However, one limitation of using 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide is its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are specific to PTP inhibition.

Future Directions

There are several future directions for the use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide in scientific research. One direction is the investigation of the role of PTPs in the immune response and the potential use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide as a treatment for autoimmune disorders. Another direction is the investigation of the role of PTPs in cancer progression and the potential use of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide as a cancer therapy. Additionally, the development of more potent and selective PTP inhibitors based on the structure of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide may lead to new therapeutic options for various diseases.

Synthesis Methods

The synthesis of 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide involves several steps. The first step involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to form 2-methoxy-5-chlorobenzoic acid. The second step involves the reaction of 2-methoxy-5-chlorobenzoic acid with N-methylpropylamine to form 2-methoxy-N-methyl-5-propylaminobenzoic acid. The final step involves the reaction of 2-methoxy-N-methyl-5-propylaminobenzoic acid with sulfonyl chloride to form 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide.

Scientific Research Applications

2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been extensively used in scientific research as a potent inhibitor of PTPs. PTPs are enzymes that remove phosphate groups from proteins, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide has been shown to inhibit several PTPs, including PTP1B, SHP-1, and SHP-2, and has been used to investigate the role of these enzymes in various cellular processes.

properties

IUPAC Name

2-methoxy-N-methyl-5-(propylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-4-7-14-19(16,17)9-5-6-11(18-3)10(8-9)12(15)13-2/h5-6,8,14H,4,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWHOLQWKJYAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-methyl-5-(propylsulfamoyl)benzamide

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